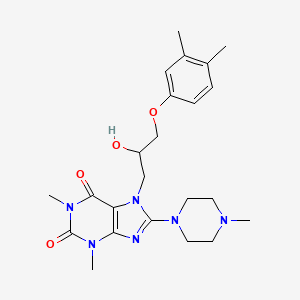

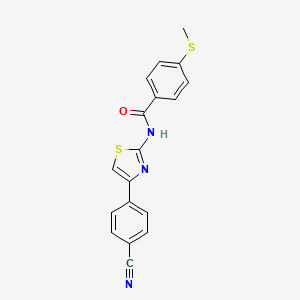

![molecular formula C22H21N3O5 B2597853 N1-(苯并[d][1,3]二氧杂环-5-基甲基)-N2-(1-甲基-2-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-基)草酰胺 CAS No. 898454-87-0](/img/structure/B2597853.png)

N1-(苯并[d][1,3]二氧杂环-5-基甲基)-N2-(1-甲基-2-氧代-2,4,5,6-四氢-1H-吡咯并[3,2,1-ij]喹啉-8-基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide” is a complex organic molecule. It is a derivative of chalcone, a type of organic compound that has shown promising cytotoxic activity .

Synthesis Analysis

The synthesis of this compound or similar compounds involves complex organic reactions. For instance, a series of chalcone derivatives were designed, synthesized, and evaluated for their cytotoxic potential . The synthesis process typically involves a Pd-catalyzed C-N cross-coupling .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The compound has shown promising cytotoxic activity, indicating that it may interact with biological systems in significant ways .科学研究应用

Oncology: Targeting Glucose-Starved Tumor Cells

This compound has shown efficacy in tumor cells experiencing glucose starvation. It operates by inhibiting mitochondrial membrane potential, which is crucial for the survival of cancer cells under low glucose conditions . This application is particularly promising for developing treatments targeting the metabolic vulnerabilities of cancer cells.

Medicinal Chemistry: Synthesis of Antineoplastic Agents

The structural features of this compound serve as a template for synthesizing new molecules with potential antineoplastic activity. By procuring derivatives and testing their selective toxicity towards glucose-starved tumor cells, researchers can develop more effective cancer therapies .

Cancer Metabolism: Mechanistic Target of Rapamycin (mTOR) Inhibition

The compound’s ability to affect cancer metabolism through the inhibition of mTOR pathways offers a therapeutic strategy. This is significant because mTOR pathways are involved in cell growth, proliferation, and survival, making them a key target in cancer treatment .

Synthetic Lethality: Exploiting Tumor Cell Dependencies

Exploiting the concept of synthetic lethality, this compound can be used to identify other cellular pathways that, when inhibited, result in the death of tumor cells that are already compromised by glucose starvation .

Anticancer Activity: Indole Derivatives

As an indole derivative, this compound’s design is based on the activity of indoles against various cancer cell lines. It has been evaluated for its anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines, showing promise as a lead compound for further optimization .

Cell Cycle Arrest and Apoptosis Induction

Further studies have revealed that certain derivatives of this compound can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells. This application is crucial for stopping the proliferation of cancer cells and triggering their programmed death .

Anti-Inflammatory Applications: COX2 Enzyme Inhibition

The compound has potential applications in inhibiting the COX2 enzyme, which is associated with carcinogenesis and inflammatory diseases. By targeting COX2, the compound could be used to develop treatments for conditions where COX2 plays a role in tissue invasion, angiogenesis, and resistance to apoptosis .

Immunotherapy: Modulating Immune Response

Given the role of COX2 in the immune response, this compound may also have applications in cancer immunotherapy. It could contribute to overcoming immune evasion and resistance to immunotherapeutic agents .

安全和危害

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5/c1-12-16-9-15(8-14-3-2-6-25(19(14)16)22(12)28)24-21(27)20(26)23-10-13-4-5-17-18(7-13)30-11-29-17/h4-5,7-9,12H,2-3,6,10-11H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHNLCBHFCZIJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

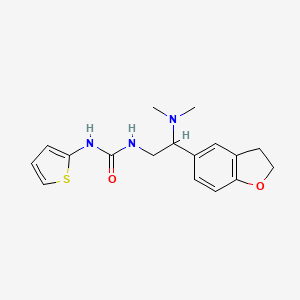

![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2597774.png)

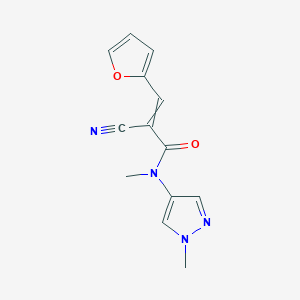

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2597782.png)

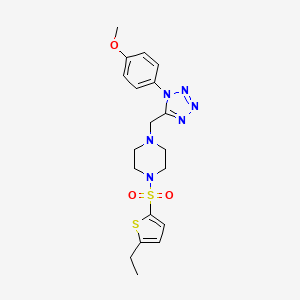

![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2597784.png)

![2-((3-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2597785.png)

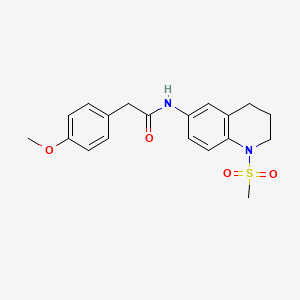

![2-(4-Butoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2597786.png)

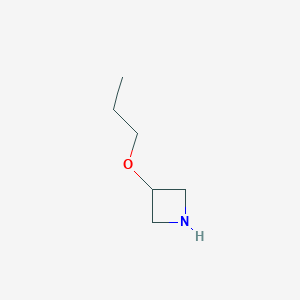

![tert-butyl N-[3-(methylamino)cyclobutyl]carbamate](/img/structure/B2597792.png)